![molecular formula C14H16ClN3S B2511646 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 1923127-22-3](/img/structure/B2511646.png)
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" is a member of the triazole and thione families, which are known for their diverse biological activities. Although this specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as chlorophenyl groups, triazole rings, and thione functionalities. These related compounds have been synthesized and characterized, and their properties suggest potential biological activities, which could be inferred for the compound as well .
Synthesis Analysis
The synthesis of related compounds involves various strategies, including one-pot methods and click chemistry approaches. For instance, the one-pot synthesis of 4-Phenyl-3-[4-chlorophenoloxymethyl]-1H-1,2,4-triazole-5-thione demonstrates the efficiency of combining multiple reaction steps into a single process, which could be applicable to the synthesis of the target compound . Additionally, the use of click chemistry, as seen in the synthesis of (4R)-methyl-3-(1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonyl)thiazolidin-4-carboxylate, highlights a modular and high-yielding approach that could potentially be adapted for the synthesis of "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" .
Molecular Structure Analysis
X-ray diffraction analysis has been employed to determine the crystal structures of related compounds, confirming their molecular geometries and providing insight into their three-dimensional arrangements . The presence of intermolecular hydrogen bonds and the crystallization in specific space groups are details that contribute to the understanding of how similar compounds might interact in the solid state, which could be extrapolated to the compound of interest .
Chemical Reactions Analysis
The related compounds have been synthesized to include functional groups that are known to participate in various chemical reactions. For example, the triazole and thione groups are reactive sites that can engage in further chemical transformations, potentially leading to a wide range of derivatives with varied biological activities . The reactivity of these groups in the context of the target compound could be explored to develop new chemical entities.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using spectroscopic techniques and quantum mechanical methods. Vibrational spectroscopic analysis, such as FT-IR and FT-Raman, along with density functional theory calculations, provide detailed information on the vibrational modes and electronic properties of these molecules . The molecular electrostatic potential, HOMO-LUMO energies, and thermodynamic properties at different temperatures have also been investigated, offering a comprehensive understanding of the stability and reactivity of these compounds . These analyses are crucial for predicting the behavior of "3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione" in various environments.
Applications De Recherche Scientifique
Environmental Impact and Toxicity
Chlorophenyl compounds, including structures similar to 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have been studied for their environmental impact, particularly on the aquatic environment. Chlorophenols are known for their moderate toxic effects on mammalian and aquatic life. Their toxicity to fish upon long-term exposure can be considerable. The presence of adapted microflora capable of biodegrading these compounds can lower their persistence, but this varies with environmental conditions. Bioaccumulation is generally expected to be low, but these compounds are noted for their strong organoleptic effect (Krijgsheld & Gen, 1986).
Pharmacological and Biological Properties
Compounds with an open thiogroup, such as 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, have shown high indicators of antioxidant and antiradical activity, contributing positively to the overall condition and biochemical processes in patients exposed to high doses of radiation. Some studies compare synthesized 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, which also has a free SH-group in its structure. However, the chemical transformations involving this class of compounds have been less summarized in recent years, pointing to a gap in current research (Kaplaushenko, 2019).
Biochemical Applications
1,2,4-triazole derivatives, which could include structures like 3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione, demonstrate a range of activities including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds are of interest not only in pharmaceutical, medical, and veterinary fields but also in engineering, metallurgy, and agriculture. They serve as materials for optical purposes, photosensitizers, coloring agents, antioxidants, and additives for fuels and oils. They are also used as corrosion inhibitors and for controlling various pests in agriculture. Interestingly, 1,2,4-triazole derivatives are classified as low toxic or essentially non-toxic substances (Ohloblina, 2022).
Safety And Hazards
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3S/c1-18-8-6-14(7-9-18)16-12(13(19)17-14)10-2-4-11(15)5-3-10/h2-5H,6-9H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIQAYYWQBRISS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)NC(=S)C(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


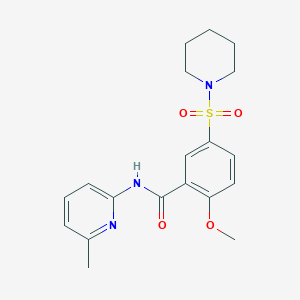
![2-(2-chloro-6-fluorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2511565.png)
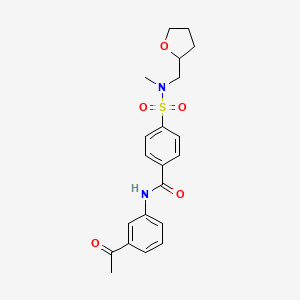
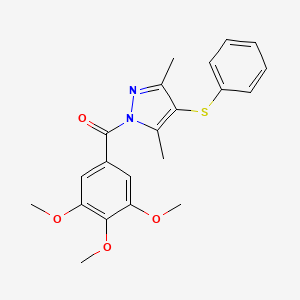
![N-(3,4-difluorophenyl)-2-[3-(2,4-dimethylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2511569.png)
![(5-chloro-2-nitrophenyl)(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2511570.png)
![1,1a,6,6a-Tetrahydrocyclopropa[a]indene-1-carboxylic acid](/img/structure/B2511572.png)
![2-[(6-{[2-Hydroxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3-nitro-2-pyridinyl)amino]-3-methylbutanoic acid](/img/structure/B2511574.png)
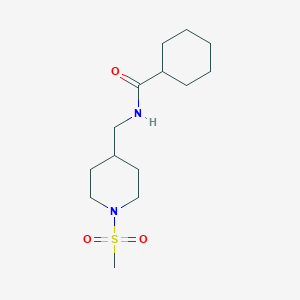
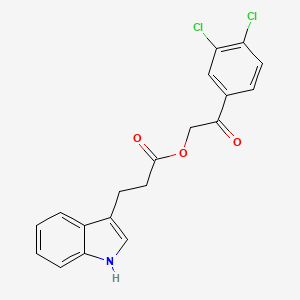


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(2-methyl-4-nitrophenyl)propanamide](/img/structure/B2511585.png)